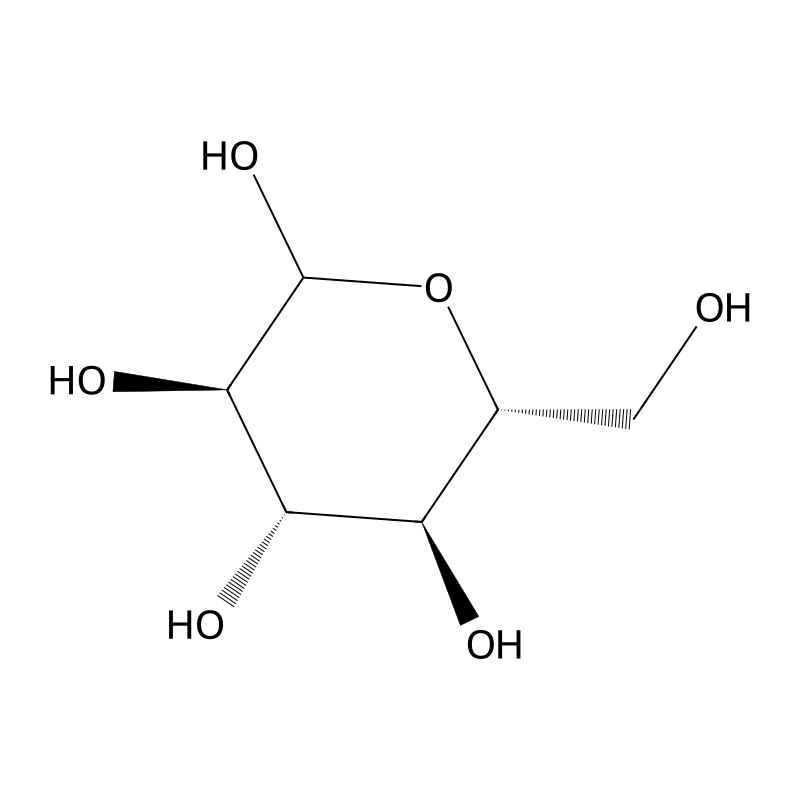

D-Glucose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 5.46X10+5 mg/L at 30 °C, 4.79X10+5 mg/L at 20 °C

Very soluble in water

Slightly soluble in ethanol; insoluble in acetone, ethyl acetate; soluble in pyrine

Solubility in water: soluble

Synonyms

Canonical SMILES

Isomeric SMILES

D-Glucose (CAS 2280-44-6), frequently referred to as dextrose or D-glucopyranose, is a fundamental aldohexose monosaccharide that serves as the primary energy currency in biological systems and a highly versatile precursor in chemical manufacturing[1]. Unlike complex carbohydrates or crude sugar mixtures, high-purity D-glucose provides exact stereochemical fidelity, predictable osmolarity, and a highly reactive aldehydic anomeric center [2]. These baseline properties make it an indispensable raw material for formulating mammalian cell culture media, synthesizing biodegradable alkyl polyglucoside (APG) surfactants, and driving green reduction reactions in nanomaterial production.

Substituting high-purity D-glucose with closely related analogs, enantiomers, or crude industrial syrups leads to critical failures in both biological and synthetic workflows. For example, L-glucose is biologically inert; it cannot be phosphorylated by hexokinase, meaning it completely fails to support cellular metabolism in culture media[1]. In green chemistry applications, replacing D-glucose with non-reducing disaccharides like sucrose halts the reduction of metal ions, resulting in zero nanoparticle yield without the addition of harsh secondary chemical reductants [2]. Furthermore, in industrial surfactant synthesis, the use of crude corn syrups instead of pure anhydrous D-glucose introduces variable moisture and uncharacterized oligosaccharides, which trigger uncontrolled polymerization, high viscosity, and severe carbonization during high-temperature glycosidation [3].

References

- [1] Yamada, K., et al. 'L-Glucose: Another Path to Cancer Cells.' International Journal of Molecular Sciences, 2015.

- [2] Alqadi, M., et al. 'Green Synthesis of Silver Nanoparticles from Natural Compounds: Glucose, Eugenol and Thymol.' Journal of Academia and Industrial Research, 2019.

- [3] Chen, Y., et al. 'Progress on the synthesis and applications of the green non-ionic surfactant alkyl polyglycosides.' RSC Advances, 2025.

Enzymatic Phosphorylation and Cellular Metabolism

In mammalian cell culture and enzymatic assays, D-glucose is the exclusive substrate for energy metabolism. Hexokinase exhibits a high affinity for D-glucose (Km ~0.045–0.1 mM), successfully initiating glycolysis [1]. In contrast, L-glucose is a biologically inert enantiomer that experiences zero phosphorylation and negligible cellular transport via GLUT transporters[1].

| Evidence Dimension | Hexokinase phosphorylation affinity (Km) and cellular transport |

| Target Compound Data | Km ~0.045–0.1 mM; active transport via GLUT transporters |

| Comparator Or Baseline | L-Glucose: 0% phosphorylation (no binding) and insignificant transport |

| Quantified Difference | Absolute stereospecificity (100% vs 0% metabolic utilization) |

| Conditions | In vitro hexokinase assays and mammalian cell culture media |

Buyers formulating cell culture media or metabolic assays must procure the D-enantiomer, as L-glucose cannot sustain cellular ATP generation.

Reducing Power in Green Nanoparticle Synthesis

D-glucose functions as an effective, mild reducing agent for the green synthesis of metal nanoparticles. When reacted with 1 mM aqueous silver nitrate (AgNO3) at 60–80 °C, D-glucose rapidly reduces Ag+ to yield highly uniform, spherical silver nanoparticles (AgNPs) with an average diameter of 30–88 nm[1]. Conversely, sucrose is a non-reducing disaccharide whose rings cannot open to form an aldehyde; thus, it yields 0% reduction under identical mild conditions [1].

| Evidence Dimension | Silver ion (Ag+) reduction efficiency and nanoparticle yield |

| Target Compound Data | Rapid reduction yielding 30–88 nm spherical AgNPs |

| Comparator Or Baseline | Sucrose: 0% reduction (no nanoparticle formation) |

| Quantified Difference | Complete reduction vs. zero reactivity without prior acid hydrolysis |

| Conditions | 1 mM AgNO3 aqueous solution, 60–80 °C, neutral to slightly alkaline pH |

For reproducible, green nanomaterial synthesis, buyers must select a reducing monosaccharide like D-glucose over non-reducing disaccharides to ensure direct metal ion reduction.

Precursor Purity in Alkyl Polyglucoside (APG) Synthesis

In the industrial synthesis of non-ionic surfactants like alkyl polyglucosides (APGs), the purity of the carbohydrate precursor is critical. High-purity anhydrous D-glucose reacts with fatty alcohols (e.g., 1-decanol) at 130 °C over acid or zeolite catalysts to yield APGs with a tightly controlled degree of polymerization (DP ~1.1–1.5) and >90% conversion [1]. Substituting high-purity D-glucose with crude glucose syrups introduces variable moisture and higher oligosaccharides, which leads to viscous unreacted polysaccharides and carbonized byproducts [1].

| Evidence Dimension | Conversion yield and byproduct formation in glycosidation |

| Target Compound Data | >90% conversion to APGs with controlled DP (~1.1–1.5) |

| Comparator Or Baseline | Crude glucose syrups: High viscosity, uncontrolled DP, and carbonized block formation |

| Quantified Difference | Significant reduction in carbonized byproducts and precise DP control |

| Conditions | Direct glycosidation with 1-decanol at 130 °C using acidic/zeolite catalysts |

Surfactant manufacturers must procure high-purity D-glucose to minimize side reactions and maintain a strict monomer-to-polymer ratio during APG production.

Crystallization Behavior and Formulation Stability

The thermodynamic solubility profile of D-glucose makes it highly suitable for reproducible crystallization in pharmaceutical and food formulations. D-glucose has a moderate aqueous solubility (~91 g/100 mL at 25 °C) and readily crystallizes as a stable monohydrate below 50 °C[1]. In contrast, D-fructose is extremely soluble (>370 g/100 mL at 20 °C) and highly hygroscopic, requiring the addition of antisolvents like ethanol to force crystallization [1].

| Evidence Dimension | Aqueous solubility and crystallization requirements |

| Target Compound Data | ~91 g/100 mL at 25 °C; spontaneous crystallization as monohydrate below 50 °C |

| Comparator Or Baseline | D-Fructose: >370 g/100 mL at 20 °C; requires ethanol antisolvent for crystallization |

| Quantified Difference | ~4-fold lower solubility, eliminating the need for antisolvents |

| Conditions | Aqueous solution at standard ambient temperature (20–25 °C) |

For solid dose formulations and powdered media, D-glucose provides superior handling and reproducible crystallization without the extreme hygroscopicity of D-fructose.

Mammalian Cell Culture Media Formulation

Due to its absolute stereospecificity for hexokinase and GLUT transporters, high-purity D-glucose is the mandatory carbon source for basal cell culture media (e.g., DMEM, RPMI) [1]. It ensures predictable ATP generation and precise osmolarity control, which cannot be achieved with L-glucose or crude sugar mixtures.

Green Synthesis of Metal Nanoparticles

Leveraging its mild reducing properties, D-glucose is utilized as a primary reducing and capping agent in the eco-friendly synthesis of silver and gold nanoparticles [2]. It provides controlled reduction kinetics that yield uniform, spherical nanoparticles (30–88 nm) without the need for toxic chemical reductants or the hydrolysis steps required by sucrose.

Industrial Production of Alkyl Polyglucoside (APG) Surfactants

Anhydrous, high-purity D-glucose is the preferred hydrophilic precursor for synthesizing biodegradable APG surfactants [3]. Its lack of contaminating oligosaccharides prevents carbonization and uncontrolled polymerization during high-temperature acid-catalyzed glycosidation with fatty alcohols.

Parenteral Nutrition and Solid-Dose Formulations

Because of its predictable crystallization behavior and exact metabolic compatibility, highly purified D-glucose is the standard for solid-dose pharmaceutical formulations and intravenous fluids [4]. It avoids the hygroscopic instability of fructose and provides superior handling during downstream processing.

References

- [1] Yamada, K., et al. 'L-Glucose: Another Path to Cancer Cells.' International Journal of Molecular Sciences, 2015.

- [2] Alqadi, M., et al. 'Green Synthesis of Silver Nanoparticles from Natural Compounds: Glucose, Eugenol and Thymol.' Journal of Academia and Industrial Research, 2019.

- [3] Chen, Y., et al. 'Progress on the synthesis and applications of the green non-ionic surfactant alkyl polyglycosides.' RSC Advances, 2025.

- [4] Alves, L. A., et al. 'Solubility of d-Glucose in Water and Ethanol/Water Mixtures.' Journal of Chemical & Engineering Data, 2007.

Physical Description

Liquid; Dry Powder; Liquid, Other Solid; NKRA

WHITE POWDER. SWEET TASTE.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Density

1.544

Density: 1.5620 at 18 °C/4 °C /alpha-Glucose/; 1.54 at 25 °C/4 °C /alpha-Glucose, monohydrate/; 1.5620 at 18 °C/4 °C; needles from alc ohol/beta-Glucose/

Relative density (water = 1): 1.56

LogP

-3.3

Odor

Decomposition

Thermal decomposition products include carbon dioxide, carbon monoxide, and irritating and toxic fumes and/or gases.

Melting Point

146 °C

Crystals from water, MP: 83 °C; specific optical rotation = +102.0 deg to 47.9 deg (water) at 25 °C/D. 0.74 times as sweet as sucrose; 1 g dissolves in ca 1 mL water, ca 60 mL alcohol /alpha-Glucose, monohydrate/

146Â °C

UNII

Drug Indication

FDA Label

Therapeutic Uses

2.5-11.5% Dextrose injections are administered by peripheral IV infusion to provide calories and water for hydration; these injections may be admixed with amino acids injections or other compatible IV fluids to provide parenteral nutrition. Hypertonic dextrose injections (concentration greater than 5%) are used to provide adequate calories in a minimal volume of water. 40-70% Dextrose injections are concentrated sources of calories which are admixed with amino acids injections or other compatible IV fluids and administered via central veins to provide parenteral nutrition. 50% Dextrose injections are frequently used in adults and children to restore blood glucose concentrations in the treatment of hypoglycemia resulting from insulin excess or other causes. 10-25% Dextrose injections are used in neonates and infants to restore blood glucose concentrations in the treatment of acute symptomatic hypoglycemia.

On surface of eye, 30% to 50% glucose soln has been used successfully in relieving corneal edema in patients... it has been used as eyedrops, ocular bath, or ointment.

During periods of inanition, intravenous injection of isotonic solution of dextrose provides both fluid and carbohydrate. ... Body protein is spared, and starvation-ketosis and acidosis are prevented. ... Hypertonic solutions of dextrose are also admin intravenously to initiate osmotic diuresis.

For more Therapeutic Uses (Complete) data for D(+)-Glucose (6 total), please visit the HSDB record page.

Mechanism of Action

Vascular calcification is a hallmark of type 2 diabetes. Glucose stimulates calcification in culture of vascular smooth muscle cells (VSMCs) but the underlying mechanisms remain obscure. We observed that high glucose levels stimulated mouse and human VSMC trans-differentiation into chondrocytes, with increased levels of Sox9, type II collagen, glycosaminoglycan and Runx2 expression, and increased alkaline phosphatase activity and mineralization. These effects were associated with increased expression of IL-1beta, which stimulated alkaline phosphatase and calcification, suggesting that glucose induces chondrocyte differentiation of VSMCs, possibly through IL-1beta activation.

Vapor Pressure

Other CAS

50-99-7

Absorption Distribution and Excretion

Glucose can be renally excreted.

The mean volume of distribution after intravenous infusion is 10.6L.

The mean metabolic clearance rate of glucose (MCR) for the 10 subjects studied at the higher insulin level was 2.27 ± 0.37 ml/kg/min at euglycemia and fell to 1.51±0.21 ml/kg/ at hyperglycemia. The mean MCR for the six subjects studied at the lower insulin level was 1.91 ± 0.31 ml/kg/min at euglycemia.

Members of the IL-6 family, IL-6 and ciliary neurotrophic factor (CNTF), have been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle. However, the metabolic effects of another family member, leukemia inhibitory factor (LIF), are not well characterized. Effects of LIF on skeletal muscle glucose uptake and palmitate oxidation and signaling were investigated in ex vivo incubated mouse soleus and EDL muscles from muscle-specific AMPKalpha2 kinase-dead, muscle-specific SOCS3 knockout, and lean and high-fat-fed mice. Inhibitors were used to investigate involvement of specific signaling pathways. LIF increased muscle glucose uptake in dose (50-5,000 pM/l) and time-dependent manners with maximal effects at the 30-min time point. LIF increased Akt Ser(473) phosphorylation (P) in soleus and EDL, whereas AMPK Thr(172) P was unaffected. Incubation with parthenolide abolished LIF-induced glucose uptake and STAT3 Tyr(705) P, whereas incubation with LY-294002 and wortmannin suppressed both basal and LIF-induced glucose uptake and Akt Ser(473) P, indicating that JAK and PI 3-kinase signaling is required for LIF-stimulated glucose uptake. Incubation with rapamycin and AZD8055 indicated that mammalian target of rapamycin complex (mTORC)2, but not mTORC1, also is required for LIF-stimulated glucose uptake. In contrast to CNTF, LIF stimulation did not alter palmitate oxidation. LIF-stimulated glucose uptake was maintained in EDL from obese insulin-resistant mice, whereas soleus developed LIF resistance. Lack of SOCS3 and AMPKalpha2 did not affect LIF-stimulated glucose uptake. In conclusion, LIF acutely increased muscle glucose uptake by a mechanism potentially involving the PI 3-kinase/mTORC2/Akt pathway and is not impaired in EDL muscle from obese insulin-resistant mice.

The aim of the work is to analyze the relationship between consumption of glucose solution by rats and its absorption, and to use this fact for assessment of the absorptive capacity of the small intestine in non anesthetized animals in vivo. Consumption of glucose solution (200 g/L) by fasted rats was recorded in the control, and after administration of phloridzin--inhibitor of glucose active transport- or 3 hours after the restriction stress. On the mathematical model we studied the relative role of factors that can influence the temporal dynamics of glucose consumption by rats. The rate of glucose consumption was observed being decreased in the presence of phloridzin (1 mM), and be increased after the stress. The results of modeling are consistent with the experimental data and show that the rate of consumption of glucose solutions considerably more depends on the transport activity of the small intestine than on glucose concentration in the solution, or on the substrate regulation of the stomach emptying. Analysis of dynamics of consumption of glucose solution by intact rats may be considered as one of promising approaches to assessing the absorptive capacity of the small intestine under natural conditions.

Facilitated diffusion involves carrier substance within placenta, which acts to incr rate of transfer beyond that which would be expected... glucose is apparently transferred in this manner. ...No metabolic energy may be required, & transfer is in direction of concn gradient.

When excesses are given IV blood sugar values usually return near normal within an hour or two, most of excess having been eliminated through kidneys, & CA 40% dialyzes into tissues with small amt destroyed by oxidation.

For more Absorption, Distribution and Excretion (Complete) data for D(+)-Glucose (6 total), please visit the HSDB record page.

Metabolism Metabolites

Growth of Escherichia coli on glucose in batch culture is accompanied by the excretion of acetate, which is consumed by the cells when glucose is exhausted. This glucose-acetate transition is classically described as a diauxie (two successive growth stages). Here, we investigated the physiological and metabolic properties of cells after glucose exhaustion through the analysis of growth parameters and gene expression. We found that E. coli cells grown on glucose in batch culture produce acetate and consume it after glucose exhaustion but do not grow on acetate. Acetate is catabolized, but key anabolic genes--such as the genes encoding enzymes of the glyoxylate shunt--are not upregulated, hence preventing growth. Both the induction of the latter anabolic genes and growth were observed only after prolonged exposure to low concentrations of acetate and could be accelerated by high acetate concentrations. We postulate that such decoupling between acetate catabolism and acetate anabolism might be an advantage for the survival of E. coli in the ever-changing environment of the intestine. The glucose-acetate transition is a valuable experimental model for comprehensive investigations of metabolic adaptation and a current paradigm for developing modeling approaches in systems microbiology. Yet, the work reported in our paper demonstrates that the metabolic behavior of Escherichia coli during the glucose-acetate transition is much more complex than what has been reported so far. A decoupling between acetate catabolism and acetate anabolism was observed after glucose exhaustion, which has not been reported previously. This phenomenon could represent a strategy for optimal utilization of carbon resources during colonization and persistence of E. coli in the gut and is also of significant interest for biotechnological applications.

When V. cholerae encounters nutritional stress, it activates (p)ppGpp-mediated stringent response. The genes relA and relV are involved in the production of (p)ppGpp, whereas the spoT gene encodes an enzyme that hydrolyzes it. Herein, we show that the bacterial capability to produce (p)ppGpp plays an essential role in glucose metabolism. The V. cholerae mutants defective in (p)ppGpp production (i.e. deltarelAdeltarelV and deltarelAdeltarelVdeltaspoT mutants) lost their viability because of uncontrolled production of organic acids, when grown with extra glucose. In contrast, the deltarelAdeltaspoT mutant, a (p)ppGpp overproducer strain, exhibited better growth in the presence of the same glucose concentration. An RNA sequencing analysis demonstrated that transcriptions of genes consisting of an operon for acetoin biosynthesis were markedly elevated in N16961, a seventh pandemic O1 strain, but not in its (p)ppGpp(0) mutant during glucose-stimulated growth. Transposon insertion in acetoin biosynthesis gene cluster resulted in glucose-induced loss of viability of the deltarelAdeltaspoT mutant, further suggesting the crucial role of acetoin production in balanced growth under glucose-rich environments. Additional deletion of the aphA gene, encoding a negative regulator for acetoin production, failed to rescue the (p)ppGpp(0) mutant from the defective glucose-mediated growth, suggesting that (p)ppGpp-mediated acetoin production occurs independent of the presence of AphA. Overall, our results reveal that (p)ppGpp, in addition to its well known role as a stringent response mediator, positively regulates acetoin production that contributes to the successful glucose metabolism and consequently the proliferation of V. cholerae cells under a glucose-rich environment, a condition that may mimic the human intestine.

Heterogeneity within the same tumor type has been described to be complex and occur at multiple levels. Less is known about the heterogeneity at the level of metabolism, within a tumor set, yet metabolic pathways are highly relevant to survival signaling in tumors. In this study, we profiled the glucose metabolism of several non-small cell lung carcinoma (NSCLC) cell lines and could show that, NSCLC display distinct glycolytic metabolism. Genetic and pharmacological perturbation of glycolysis was selectively toxic to NSCLCs with high rates of glycolysis. Furthermore, high expression of hexokinase-2, localized at the mitochondria, was a feature of the NSCLCs dependent on glucose catabolism. Our study provides evidence for quantitative metabolic diversity in NSCLCs and indicates that glucose metabolism provide differential prosurvival benefits to NSCLCs.

To observe the influence of different concentrations of bisphenol A (BPA) on glucose metabolism and lactate dehydrogenase (LDH) expression in rat Sertoli cells in vitro and investigate the mechanisms of BPA inducing male infertility. Using two-step enzyme digestion, we isolated Sertoli cells from male Wistar rats and constructed a primary Sertoli cell system, followed by immunohistochemical FasL staining. We randomly divided the Sertoli cells into a control group to be cultured in the serum-free minimal essential medium (MEM) plus dimethyl sulfoxide (DMSO) and three experimental groups to be treated with 100 nmol/L, 10 umol/L, and 1 mmol/L BPA, respectively, in the MEM plus DMSO. After 48 hours of treatment, we measured the proliferation of the cells by CCK-8 assay, determined the concentrations of metabolites by NMR spectroscopy, and detected the expression of LDH in the Sertoli cells by RT-PCR and Western blot. The purity of the isolated Sertoli cells was (96.05 +/- 1.28)% (n = 10). Compared with the control group, the 100 nmol/L, 10 umol/L, and 1 mmol/L BPA groups showed no remarkable changes in the proliferation of Sertoli cells ([98 +/- 8]%, [96 +/- 3]%, and [95 +/- 3]%, P >0.05), but the 10 umol/L and 1 mmol/L of BPA groups exhibited significantly decreased concentrations of intracellular glucose ([3.89 +/- 0.07] vs [3.36 +/- 0.24] and [3.04 +/- 0.21] pmol/cell, P <0.05) and lactate ([0.43 +/- 0.06] vs [0.29 +/- 0.05] and [0.20 +/- 0.03] pmol/cell, P <0.05). The expression of LDH mRNA was decreased with the increased concentration of BPA, while that of LDH protein reduced only in the 1 mmol/L BPA group (P <0.05). High-concentration BPA decreases the expression of LDH and alters glucose metabolism in Sertoli cells, and therefore may reduce the provision of lactate for germ cells and impair spermatogenesis.

For more Metabolism/Metabolites (Complete) data for D(+)-Glucose (9 total), please visit the HSDB record page.

Associated Chemicals

alpha-D-glucose; 492-62-6

Wikipedia

Drug Warnings

Hyperglycemia and glycosuria may result /from dextrose injection/, depending on the infusion rate and metabolic status. Because of both the dilution of extracellular fluid and endocellular movement of potassium during glucose uptake, hypokalemia may be a consequence. Reactive hypoglycemia may result from the abrupt termination of administration.

Prolonged parenteral nutrition with dextrose solutions may adversely affect the production of insulin; to avoid this potential adverse effect, and to minimize hyperglycemia and consequent glycosuria, it may be necessary to add insulin to the infusion. Blood and urinary glucose should be monitored periodically. When infusions of concentrated dextrose are discontinued, it is advisable to substitute a 5 or 10% dextrose solution to prevent rebound hypoglycemia.

Dextrose solutions which do not contain electrolytes should not be administered concomitantly with blood through the same IV infusion set because of the possibility of agglomeration.

For more Drug Warnings (Complete) data for D(+)-Glucose (7 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Fragrance Ingredients

Cosmetics -> Humectant

Methods of Manufacturing

Hydrolysis of cornstarch with acids or enzymes, hydrolysis of cellulosic wastes.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Wholesale and Retail Trade

Not Known or Reasonably Ascertainable

All Other Chemical Product and Preparation Manufacturing

D-Glucose: ACTIVE

Dextrose (D-glucose) is by far the most abundant sugar in nature. It occurs either in the monosaccharide form (free state) or in a polymeric form of anhydrodextrose units. As a monosaccharide, dextrose is present in substantial quantities in honey, fruits, and berries. As a polymer, dextrose occurs in starch, cellulose, and glycogen.

Analytic Laboratory Methods

Acrylamide (AA) is a known lethal neurotoxin and carcinogen. AA is formed in foods during the browning process by the Maillard reaction of glucose(GL) with asparagine (AS). For the first time, the simultaneous online preconcentration and separation of AA, AS and GL using analyte focusing by ionic liquid micelle collapse capillary electrophoresis (AFILMC) was presented. Samples were prepared in a 1-butyl-3-methylimidazolium bromide (BMIMBr) micellar matrix with a conductivity 4 times greater than that of the running buffer (12.5 mmol L(-1) phosphate buffer at pH 8.5). Samples were hydrodynamically injected into a fused silica capillary at 25.0 mbar for 25.0 s. Separations were performed by applying a voltage of 25.0 kV and a detection at 200.0 nm. To sufficiently reduce BMIMBr adsorption on the interior surface of capillary, an appropriate rinsing procedure by hydrochloric acid and water was optimized. AFILMC measurements of analytes within the concentration range of 0.05-10.0 ?mol L(-1) achieved adequate reproducibility and accuracy with RSD 1.14-3.42% (n=15) and recovery 98.0-110.0%, respectively. Limits of detections were 0.71 ng g(-1) AA, 1.06 ng g(-1) AS and 27.02 ng g(-1) GL with linearity ranged between 2.2 and 1800 ng g(-1). The coupling of AFILMC with IL based ultrasonic assisted extraction (ILUAE) was successfully applied to the efficient extraction and determination of AA, AS and GL in bread samples. The structure of ILs has significant effects on the extraction efficiency of analytes. The optimal extraction efficiency (97.8%) was achieved by an aqueous extraction with 4:14 ratio of sample: 3.0 mol L(-1) BMIMBr followed by sonication at 35 °C. The proposed combination of ILUAE and AFILMC was simple, ecofriendly, reliable and inexpensive to analyze a toxic compound and its precursors in bread which is applicable to food safety.

In this study, we demonstrated a simple, rapid and inexpensive fabrication method to develop a novel gold nanobouquet structure fabricated indium tin oxide (GNB/ITO) electrode based on electrochemical deposition of gold ions onto ITO substrate. The morphology of the fabricated electrode surface was characterized by scanning electron microscopy (SEM) to confirm the GNB formation. Enzyme-free detection of glucose using a GNB/ITO electrode was described with high sensitivity and selectivity based on cyclic voltammetry assay. The results demonstrate a linear relation within wide concentration range (500 nM to 10 mM) of glucose, with a correlation coefficient of 0.988. The interference effect of uric acid was effectively avoided for the detection of glucose (1 uM to 10 mM). Moreover, the developed sensor was applied to determine the concentration of glucose in the presence of human serum to indicate the ability of GNB/ITO electrodes in real samples. Hence, newly developed GNB/ITO electrode has potential application in enzyme-free glucose sensor with highly sensitivity and selectivity.

AOAC Method 945.29. Sugars (total reducing) in brewing sugars and sirups.

For more Analytic Laboratory Methods (Complete) data for D(+)-Glucose (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

The highly sensitive, interference-free and non-enzymatic optical sensing of glucose has been made possible for the first time using the hydrothermally synthesized ZnO nanorods. The UV irradiation of glucose-treated ZnO nanorods decomposes glucose into hydrogen peroxide (H2O2) and gluconic acid by UV oxidation. The ZnO nanorods play the role of a catalyst similar to the oxidase used in the enzymatic glucose sensors. The photoluminescence (PL) intensity of the near-band edge emission of the ZnO nanorods linearly decreased with the increased concentration of H2O2. Therefore, the glucose concentration is monitored over the wide range of 0.5-30 mM, corresponding to 9-540 mg/dL. The concentration range of the linear region in the calibration curve is suitable for its clinical use as a glucose sensor, because the glucose concentration of human serum is typically in the range of 80-120 mg/dL. In addition, the optical glucose sensor made of the ZnO nanorods is free from interference by bovin serum albumin, ascorbic acid or uric acid, which are also present in human blood. The non-enzymatic ZnO-nanorod sensor has been demonstrated with human serum samples from both normal persons and diabetic patients. There is a good agreement between the glucose concentrations measured by the PL quenching and standard clinical methods.

Inspired by a sequential hydrolysis-precipitation mechanism, morphology-controllable hierarchical cupric oxide (CuO) nanostructures are facilely fabricated by a green water/ethanol solution-phase transformation of Cu(x)(OH)(2x-2)(SO4) precursors in the absence of any organic capping agents and without annealing treatment in air. Antlerite Cu3(OH)4(SO4) precursors formed in a low volume ratio between water and ethanol can transform into a two-dimensional (2D) hierarchical nanoporous CuO ribbon assembly of free-standing nanoneedle building blocks and hierarchical nanoneedle-aggregated CuO flowers. Brochantite Cu4(OH)6(SO4) precursors formed in a high volume ratio between water and ethanol can transform into hierarchical nanoplate-aggregated CuO nanoribbons and nanoflowers. Such 2D hierarchical nanoporous CuO ribbons serving as a promising electrode material for nonenzymatic glucose detection show high sensitivity, a low detection limit, fast amperometric response and good selectivity. Significantly, this green water-induced precursor-hydrolysis method might be used to control effectively the growth of other metal oxide micro-/nanostructures.

An amperometric glucose biosensor based on direct electron transfer of glucose oxidase (GOD) self-assembled on the surface of partially unzipped carbon nanotubes (PUCNTs) modified glassy carbon electrode (GCE) has been successfully fabricated. PUCNTs were synthesized via a facile chemical oxidative etching CNTs and used as a novel immobilization matrix for GOD. The cyclic voltammetric result of the PUCNT/GOD/GCE showed a pair of well-defined and quasi-reversible redox peaks with a formal potential of -0.470V and a peak to peak separation of 37mV, revealing that the fast direct electron transfer between GOD and the electrode has been achieved. It is notable that the glucose determination has been achieved in mediator-free condition. The developed biosensor displayed satisfactory analytical performance toward glucose including high sensitivity (19.50uA mM(-1)cm(-2)), low apparent Michaelis-Menten (5.09mM), a wide linear range of 0-17mM, and also preventing the interference from ascorbic acid, uric acid and dopamine usually coexisting with glucose in human blood. In addition, the biosensor acquired excellent storage stabilities. This facile, fast, environment-friendly and economical preparation strategy of PUCNT-GOD may provide a new platform for the fabrication of biocompatible glucosebiosensors and other types of biosensors.

An analytical method for the determination of trehalose, maltose, and glucose in biotransformation samples was developed by using high performance anion exchange chromatography coupled with pulsed ampere detection (HPAEC-PAD). The analysis was performed on a CarboPac 10 column (250 mm x 2 mm) with the gradient elution of NaOH-NaAc as the mobile phase. The column temperature was set at 30 °C, the flow rate was 0.30 mL/min. The results showed that trehalose, maltose, and glucose in biotransformation system were completely separated and determined in 15 min. The linear ranges and the working curves were determined by using standard samples. The correlation coefficients of three kinds of carbohydrates were over 0.9998. The detection limits (LODs) were 0.010 - 0.100 mg/L. Under the optimized separation conditions, the recoveries of saccharides in the transformation system at three different spiked levels ranged from 89.4% to 103.2%. In biotransformation system, 50 IU trehalose synthase were added into 200 g/L maltose for reaction of 8 hr at 37 °C, pH 8.0. Under the above conditions, the concentration of trehalose in biotransformation sample was 101.084 g/L, and the conversion rate of trehalose reached 50.5%. The method can be applied to determine the composition in the transformation system with the advantages of simplicity and convenience.

Storage Conditions

General storage may be used. Store in a cool, dry, well-ventilated area away from strong oxidizers, strong acids.

Interactions

Recent studies demonstrated an adverse effect of chronic exposure to air pollution (AP) on metabolic syndrome and its components. In a population-based study, we investigated the association between exposure to ambient AP and serum glucose (SG), among subjects with normal glucose, impaired fasting glucose (IFG), and diabetes mellitus (DM).We included 1,063,887 SG tests performed in 131,882 subjects (years 2001-2012). Exposure data included daily levels of SO2, NO2 and other pollutants of industrial, traffic, and nonanthropogenic sources. Demographical, clinical, and medications purchase data were assessed. Log-transformed SG levels were analyzed by linear mixed models adjusted for seasonal variables and personal characteristics.SG increases (%increase [95% CI]), among subjects with normal glucose, IFG, and DM, respectively, were associated with 6.36 ?ppb increase of NO2 measured 24 to 72? hours before the test (0.40% [0.31%; 0.50%], 0.56% [0.40%; 0.71%], and 1.08% [0.86%; 1.29%]); and with 1.17?ppb increase of SO2 measured 24 ?hours before the test (0.29% [0.22%; 0.36%], 0.20% [0.10%; 0.31%], and 0.33% [0.14%; 0.52%]). Among DM population, weakest association was observed among patients treated with Metformin (0.56% increase in SG [0.18%; 0.95%]). In conclusion, NO2 and SO2 exposure is associated with small but significantly increased levels of SG. Although DM patients were found to be more susceptible to the AP induced SG variations, Metformin treatment seem to have a protective effect. Given the chronic lifetime exposure to AP and the broad coverage of the population, even small associations such as those found in our study can be associated with detrimental health effects and may have profound public health implications.

Maternal diabetes-induced birth defects remain a significant health problem. Studying the effect of natural compounds with antioxidant properties and minimal toxicities on diabetic embryopathy may lead to the development of new and safe dietary supplements. Punicalagin is a primary polyphenol found in pomegranate juice, which possesses antioxidant, anti-inflammatory and anti-tumorigenic properties, suggesting a protective effect of punicalagin on diabetic embryopathy. Here, we examined whether punicalagin could reduce high glucose-induced neural tube defects (NTDs), and if this rescue occurs through blockage of cellular stress and caspase activation. Embryonic day 8.5 (E8.5) mouse embryos were cultured for 24 or 36 hr with normal (5 mM) glucose or high glucose (16.7 mM), in presence or absence of 10 or 20 uM punicalagin. 10 uM punicalagin slightly reduced NTD formation under high glucose conditions; however, 20 uM punicalagin significantly inhibited high glucose-induced NTD formation. Punicalagin suppressed high glucose-induced lipid peroxidation marker 4-hydroxynonenal, nitrotyrosine-modified proteins, and lipid peroxides. Moreover, punicalagin abrogated endoplasmic reticulum stress by inhibiting phosphorylated protein kinase ribonucleic acid (RNA)-like ER kinase (p-PERK), phosphorylated inositol-requiring protein-1alpha (p-IRE1alpha), phosphorylated eukaryotic initiation factor 2alpha (p-eIF2alpha), C/EBP-homologous protein (CHOP), binding immunoglobulin protein (BiP) and x-box binding protein 1 (XBP1) mRNA splicing. Additionally, punicalagin suppressed high glucose-induced caspase 3 and caspase 8 cleavage. Punicalagin reduces high glucose-induced NTD formation by blocking cellular stress and caspase activation. These observations suggest punicalagin supplements could mitigate the teratogenic effects of hyperglycemia in the developing embryo, and possibly prevent diabetes-induced NTDs.

Stability Shelf Life

Dates

Bettendorff et al. Discovery of a natural thiamine adenine nucleotide Nature Chemical Biology, doi: 10.1038/nchembio867, published online 4 March 2007 http://www.nature.com/naturechemicalbiology

Naylor et al. Identification of a chemical probe for NAADP by virtual screening Nature Chemical Biology, doi: 10.1038/nchembio.150, published online 22 February 2009 http://www.nature.com/naturechemicalbiology

Hsiao et al. Automatic policing of biochemical annotations using genomic correlations. Nature Chemical Biology, doi: 10.1038/nchembio.266, published online 22 November 2009 http://www.nature.com/naturechemicalbiology

Mooibroek et al. A threading receptor for polysaccharides. Nature Chemistry, doi: 10.1038/nchem.2395, published online 23 November 2015 http://www.nature.com/nchem

Tromans et al. A biomimetic receptor for glucose. Nature Chemistry, doi: 10.1038/s41557-018-0155-z, published online 12 November 2018

Explore Compound Types